molecular formula C19H14N2NaO5S B1667795 Brilliant sulfaflavine CAS No. 2391-30-2

Brilliant sulfaflavine

Cat. No.: B1667795
CAS No.: 2391-30-2
M. Wt: 405.4 g/mol
InChI Key: FOFPFWJBEIMSGG-UHFFFAOYSA-N
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Description

Brilliant Sulfaflavine is an organic sodium salt having 6-amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonate as the counterion . It is used as the displacement dye in the yellowsolve I method for fibrin . It has a role as a histological dye .


Molecular Structure Analysis

The molecular formula of this compound is C19H13N2NaO5S . Its molecular weight is 404.4 g/mol . The IUPAC name is sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate .

Scientific Research Applications

Applications in Spray Deposition Assessment

  • Spray Droplet Collectors : BSF was used to assess spray deposition on different collectors, including stainless steel screens and nylon screens. It was found that stainless steel screens recovered more than 70% of BSF, while nylon screens showed less than 50% recovery for dynamically discharged droplets (You, Zhu, & Abbott, 2019).

  • Solute Dispersion in Porous Media : A study utilized BSF in a two-dimensional water flow tank to investigate subsurface water movement and solute transport processes. The methodology applied represents a valuable tool in assessing microdispersion phenomena in porous media (Inoue, Takenouti, Kobayashi, Suzuki, & Tanaka, 2011).

Applications in Biological Studies

Applications in Environmental and Agricultural Research

  • Fluorescent Tracer in Agriculture : BSF was evaluated for its photostability and suitability as a tracer in simulating long-distance atmospheric transport of herbicides. It was found to be the most persistent among the tested chemicals, degrading only 11.3% after 8 hours of exposure to sunlight (Cai & Stark, 1997).

  • Tracer for Pesticide Spray Deposition : In another study, BSF was selected as the most appropriate tracer for assessing pesticide spray deposition and drift, due to its high extraction efficiency and stability in sunlight (Alves, Cunha, & Palladini, 2014).

Other Applications

  • Chemiluminescence Analysis : A study described a chemiluminescence system using BSF for the selective determination of iron(II) and chromium(III), demonstrating its potential in analytical chemistry applications (Yamada, Sudo, & Suzuki, 1985).

Future Directions

While specific future directions for Brilliant Sulfaflavine were not found in the search results, its use as a fluorescent tracer in research, particularly for studying the application rate of foliar fungicides when applied to soybeans for the control of rust , suggests potential for continued use and exploration in similar applications.

Mechanism of Action

Target of Action

The primary targets of Brilliant Sulfaflavine are nucleic acids and other polyanionic cellular structures . These targets play a crucial role in the replication and transcription processes of the cell, making them key points of interaction for this compound.

Mode of Action

This compound interacts with its targets through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA or RNA strands . It can also bind externally to the DNA or RNA strands . This interaction can disrupt the normal functioning of the nucleic acids, leading to changes in the cell.

Biochemical Analysis

Biochemical Properties

Brilliant sulfaflavine plays a significant role in biochemical reactions, primarily as a fluorescent tracer. It interacts with various biomolecules, including enzymes and proteins, to facilitate the visualization and tracking of biochemical processes. The compound’s fluorescence properties make it an ideal tool for studying the application rate of foliar fungicides for soybean rust control . This compound’s interactions with biomolecules are primarily non-covalent, involving hydrogen bonding and van der Waals forces, which allow it to bind to specific sites on proteins and enzymes without altering their structure or function .

Cellular Effects

This compound influences various cellular processes by acting as a fluorescent marker. It is used to label cells and track their movement, division, and differentiation. The compound’s fluorescence allows researchers to monitor changes in cell signaling pathways, gene expression, and cellular metabolism in real-time. This compound has been shown to have minimal impact on cell viability and function, making it a valuable tool for studying cellular processes without introducing significant artifacts .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules through non-covalent interactions. This binding allows the compound to act as a fluorescent marker, enabling the visualization of biochemical processes. This compound does not inhibit or activate enzymes directly but rather serves as a passive tracer that highlights the location and activity of target biomolecules. Its fluorescence properties are due to the presence of the acridine core, which absorbs light at specific wavelengths and emits fluorescence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time, provided the compound is stored under recommended conditions. The fluorescence of this compound remains consistent, allowing for long-term studies of cellular processes. The compound may degrade over extended periods or under harsh conditions, leading to a decrease in fluorescence intensity. Researchers must ensure proper storage and handling to maintain the compound’s stability and effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively labels cells and tissues without causing toxicity or adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Researchers must carefully optimize the dosage to achieve the desired labeling without compromising cell viability and function .

Metabolic Pathways

This compound is not significantly metabolized in cells, as its primary function is to act as a fluorescent tracer. The compound’s stability and resistance to metabolic degradation make it suitable for long-term studies of cellular processes. This compound may interact with certain enzymes and cofactors, potentially affecting metabolic flux and metabolite levels. These interactions are generally minimal and do not significantly impact the compound’s fluorescence properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and binding to specific transporters and binding proteins. The compound’s fluorescence allows researchers to track its localization and accumulation in real-time. This compound tends to accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it can effectively label target biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific biomolecules and cellular structures. The compound is often found in the cytoplasm and nucleus, where it binds to proteins and nucleic acids. This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions allow the compound to effectively label and track cellular processes at the subcellular level .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Brilliant sulfaflavine involves the reaction of sulfanilic acid with acetic anhydride to form N-acetylsulfanilic acid, which is then reacted with 4-amino-2',4'-dihydroxyazobenzene to form Brilliant sulfaflavine.", "Starting Materials": [ "Sulfanilic acid", "Acetic anhydride", "4-amino-2',4'-dihydroxyazobenzene" ], "Reaction": [ "Step 1: Sulfanilic acid is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid to form N-acetylsulfanilic acid.", "Step 2: The N-acetylsulfanilic acid is then reacted with 4-amino-2',4'-dihydroxyazobenzene in the presence of a base such as sodium hydroxide or potassium hydroxide to form Brilliant sulfaflavine.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the final product, Brilliant sulfaflavine." ] }

CAS No.

2391-30-2

Molecular Formula

C19H14N2NaO5S

Molecular Weight

405.4 g/mol

IUPAC Name

sodium;6-amino-2-(4-methylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonate

InChI

InChI=1S/C19H14N2O5S.Na/c1-10-5-7-11(8-6-10)21-18(22)13-4-2-3-12-16(13)14(19(21)23)9-15(17(12)20)27(24,25)26;/h2-9H,20H2,1H3,(H,24,25,26);

InChI Key

FOFPFWJBEIMSGG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+]

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O.[Na]

Appearance

Solid powder

2391-30-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Brilliant acid flavine 10J;  Brilliant Acid Yellow 8G;  Brilliant Sulfa Flavine;  Brilliant sulfaflavine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of Brilliant Sulfaflavine (BSF) in scientific research?

A1: BSF is primarily used as a fluorescent tracer in various research fields. This includes:

  • Spray Drift Assessment: BSF is used to evaluate the effectiveness of pesticide application techniques and to quantify spray drift, helping researchers understand and minimize off-target deposition of agricultural sprays. [, , , , ]
  • Hydrology and Soil Science: BSF helps visualize and quantify solute transport processes in porous media like soils. It allows researchers to study water movement, identify preferential flow paths, and assess the impact of soil properties on solute transport. [, , , ]

Q2: What makes BSF a suitable choice as a fluorescent tracer in these applications?

A2: Several factors contribute to BSF's suitability as a fluorescent tracer:

  • High Fluorescence Intensity: BSF exhibits strong fluorescence when excited by UV light, allowing for sensitive detection even at low concentrations. [, ]
  • Solubility: BSF is soluble in water, making it easy to use in aqueous solutions for spray applications and soil column experiments. []

Q3: How does the pH of the solution affect BSF fluorescence?

A3: While BSF demonstrates relatively stable fluorescence across a range of pH values compared to dyes like Fluorescein or Pyranine, its fluorescence intensity is not entirely unaffected by pH changes. [] Therefore, researchers should consider the potential impact of pH variations in their experimental setup and analysis, especially when working with solutions of varying pH.

Q4: Can BSF be used alongside other tracers in research?

A5: Yes, BSF can be used in combination with other tracers. For example, it has been successfully used with Rhodamine B in a dual tracer system to evaluate the impact of adjuvants on spray drift. [] Additionally, researchers studying soil transport processes have used BSF alongside Sulforhodamine B and Oxazine 170, exploiting their different sorption characteristics to gain a more comprehensive understanding of transport mechanisms. []

Q5: What are the limitations of using BSF as a tracer?

A5: Despite its advantages, there are some limitations to consider when using BSF:

  • Photodegradation: While relatively stable, BSF can undergo photodegradation upon prolonged exposure to sunlight, potentially impacting measurement accuracy. Researchers should account for this by minimizing light exposure or applying appropriate correction factors. [, , ]
  • Adsorption: BSF can adsorb to certain materials, such as soil particles, which may lead to an underestimation of its concentration in the solution. Researchers should consider this factor when selecting materials and interpreting results. [, ]
  • Temperature Sensitivity: Research indicates that solution temperature can influence the fluorescence intensity of BSF. [] It is crucial to maintain consistent temperatures during experiments or incorporate appropriate correction models to account for temperature variations.

Q6: What analytical techniques are used to quantify BSF?

A7: Fluorescence spectroscopy is the primary method for quantifying BSF. [, , , ] The technique relies on the detection of light emitted by BSF when excited by UV light. Researchers establish calibration curves using known BSF concentrations to relate the measured fluorescence intensity to the corresponding concentration.

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